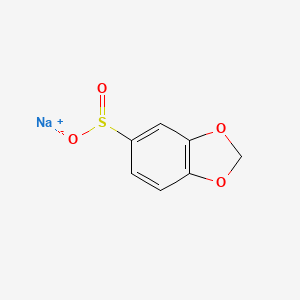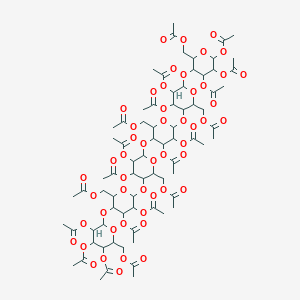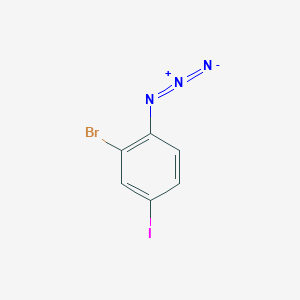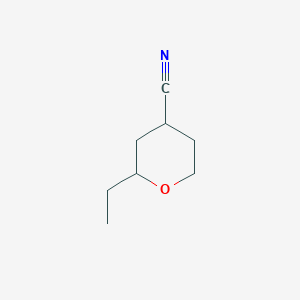
Sodium 2H-1,3-benzodioxole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2H-1,3-benzodioxole-5-sulfinate: is a chemical compound with the molecular formula C₇H₅NaO₄S . It is a sodium salt of 2H-1,3-benzodioxole-5-sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-2H-1,3-Benzodioxol-5-sulfinat beinhaltet typischerweise die Sulfonierung von 2H-1,3-Benzodioxol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des Sulfinatsäurederivats zu gewährleisten, das anschließend mit Natriumhydroxid neutralisiert wird, um das Natriumsalz zu bilden.
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Natrium-2H-1,3-Benzodioxol-5-sulfinat einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natrium-2H-1,3-Benzodioxol-5-sulfinat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu Sulfonatsäurederivaten oxidiert werden.
Reduktion: Es kann zu Sulfinatderivaten reduziert werden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfinatsäuregruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonatsäurederivate.
Reduktion: Sulfinatderivate.
Substitution: Verschiedene substituierte Benzodioxolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Natrium-2H-1,3-Benzodioxol-5-sulfinat wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Es wird auch zum Studium von Reaktionsmechanismen und -kinetik eingesetzt.
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Enzymwechselwirkungen zu untersuchen und als Sonde in biochemischen Assays.
Medizin: Obwohl es nicht direkt in der Medizin verwendet wird, werden seine Derivate für potenzielle therapeutische Anwendungen untersucht, darunter entzündungshemmende und antimikrobielle Eigenschaften.
Industrie: In industriellen Anwendungen wird Natrium-2H-1,3-Benzodioxol-5-sulfinat zur Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Natrium-2H-1,3-Benzodioxol-5-sulfinat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren. Die Sulfinatsäuregruppe kann als Nukleophil wirken und an verschiedenen biochemischen Reaktionen teilnehmen. Der Benzodioxolrest kann mit hydrophoben Taschen in Proteinen interagieren und deren Aktivität und Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of Sodium 2H-1,3-benzodioxole-5-sulfinate involves its interaction with various molecular targets, including enzymes and receptors. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The benzodioxole moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Natrium-2H-1,3-Benzodioxol-5-sulfonat
- Natrium-2H-1,3-Benzodioxol-5-sulfinat
Einzigartigkeit: Natrium-2H-1,3-Benzodioxol-5-sulfinat ist aufgrund seiner spezifischen Sulfinatsäuregruppe einzigartig, die im Vergleich zu Sulfonatsäurederivaten eine unterschiedliche Reaktivität verleiht. Dies macht es wertvoll für bestimmte synthetische und Forschungsanwendungen, bei denen eine selektive Reaktivität erforderlich ist.
Eigenschaften
Molekularformel |
C7H5NaO4S |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
sodium;1,3-benzodioxole-5-sulfinate |
InChI |
InChI=1S/C7H6O4S.Na/c8-12(9)5-1-2-6-7(3-5)11-4-10-6;/h1-3H,4H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
XFZNCFPAQMJVPD-UHFFFAOYSA-M |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)


![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)

